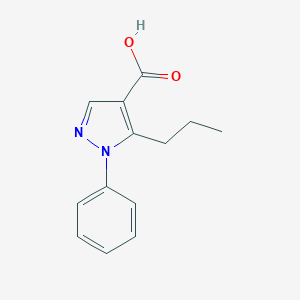
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves cyclocondensation reactions among various substrates, including hydrazines, aldehydes, and ketones. For example, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid (S. Viveka et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by the orientation of substituent groups around the pyrazole ring. For instance, in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is approximately coplanar with the amino and carboxyl groups, while the phenyl group is twisted at an angle, indicating the influence of substituent groups on the overall molecular conformation (M. Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemistry. For example, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides exhibit significant chemical reactivity, leading to antiinflammatory and analgesic activities (G. Menozzi et al., 1993).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed studies on compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provide insights into their physical characteristics, including crystallization patterns and thermal stability (S. Viveka et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical environments, can be studied through their functional groups' interactions. Investigations into related compounds provide a basis for understanding these properties, as seen in the research on their synthesis, reactivity, and potential applications (Jian-An Jiang et al., 2012).
Wissenschaftliche Forschungsanwendungen
Biological Importance and Therapeutic Applications : Derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been identified as biologically important with potential therapeutic applications (S. Viveka et al., 2016).
Potential in Pharmacology : N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides show promise as anti-inflammatory, analgesic, and antipyretic agents with platelet antiaggregating activity (G. Menozzi et al., 1993).
Optical Limiting Material : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates are potential optical limiting materials for applications like laser protection (B. Chandrakantha et al., 2013).
Chemical Functionalization and Cyclization : Studies show the ease of functionalization and cyclization reactions of 1H-pyrazole-3-carboxylic acid, leading to the formation of pyrazolo[3,4-d]pyridazines and their derivatives (Y. Akçamur et al., 1997).
Antibacterial Activity : Helical M(II) phenyl substituted pyrazole carboxylate complexes exhibit promising antibacterial activities against certain bacteria (H. Liu et al., 2014).
Potential in Treating Glaucoma : Novel pyrazole derivatives show more potent inhibitory effects on carbonic anhydrase isoenzymes than certain existing inhibitors, potentially benefiting glaucoma treatment (R. Kasımoğulları et al., 2010).
Analgesic and Anti-inflammatory Properties : Certain derivatives, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, show analgesic and anti-inflammatory properties with mild ulcerogenic potential, making them promising lead molecules for novel agents (P. D. Gokulan et al., 2012).
Structural Diversity in Coordination Chemistry : M(II) phenyl substituted pyrazole carboxylate complexes demonstrate diverse structural frameworks and properties, including photophysical properties (Yunnan Gong et al., 2011).
Safety And Hazards
While specific safety and hazard information for “1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid” was not found, general safety measures for handling similar compounds include wearing protective gloves, clothing, eye protection, and face protection. It’s also important to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
1-phenyl-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-12-11(13(16)17)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYITWPSSDTYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380573 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
116344-17-3 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116344-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116344-17-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



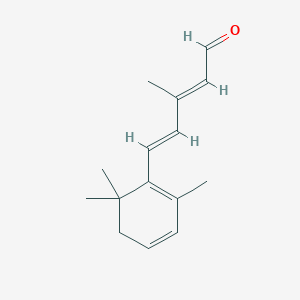
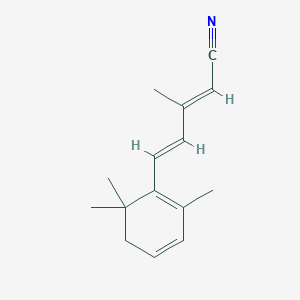
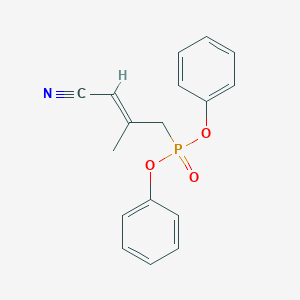
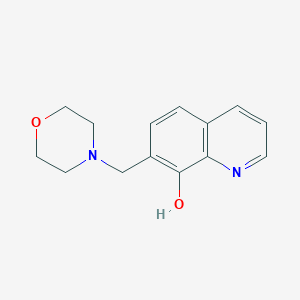
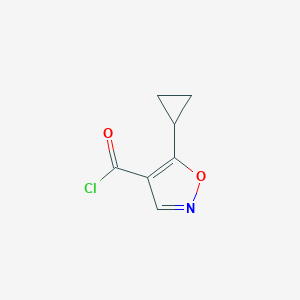
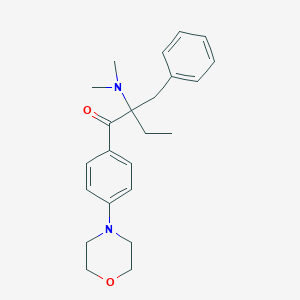
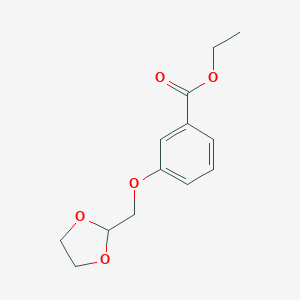
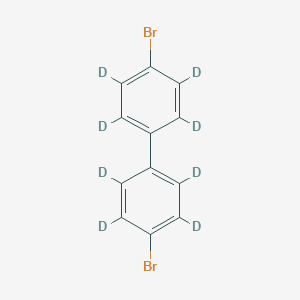
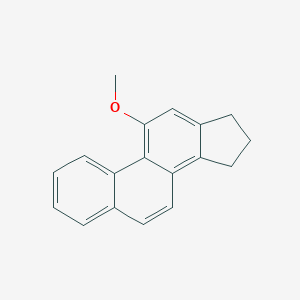
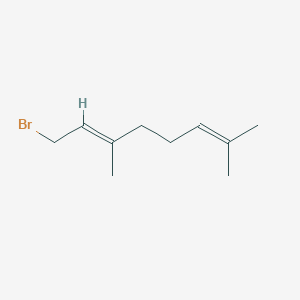
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride](/img/structure/B48433.png)
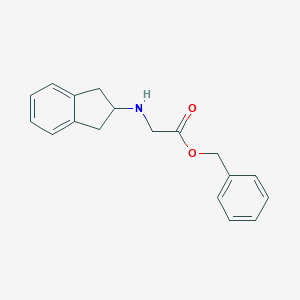
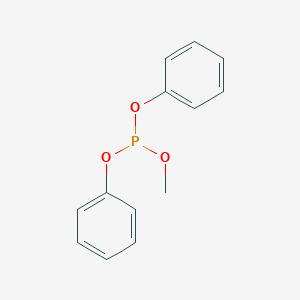
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)